molecular formula C10H11ClN2 B15061253 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine

Cat. No.: B15061253
M. Wt: 194.66 g/mol
InChI Key: NHRBZPYGFLVPHW-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloro group, a dihydropyrrol group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine typically involves the reaction of 2-chloro-5-bromo-4-methylpyridine with a suitable dihydropyrrol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: Similar structure but lacks the methyl group.

    2-Chloro-4-methylpyridine: Similar structure but lacks the dihydropyrrol group.

    5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine is unique due to the presence of all three substituents (chloro, dihydropyrrol, and methyl groups) on the pyridine ring. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methylpyridine

InChI

InChI=1S/C10H11ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6H,2-4H2,1H3

InChI Key

NHRBZPYGFLVPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=NCCC2)Cl

Origin of Product

United States

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